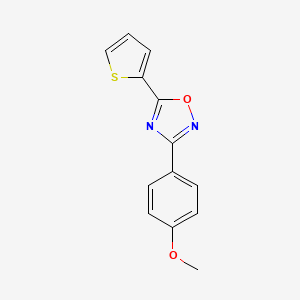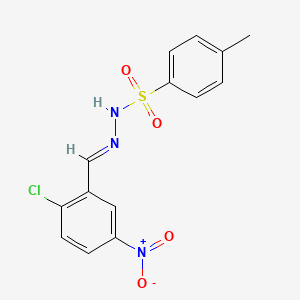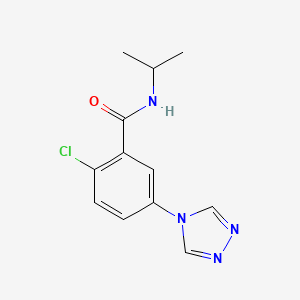
3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamides. This compound is synthesized using a specific method and has various scientific research applications. The mechanism of action and biochemical and physiological effects of this compound have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide involves the inhibition of various cellular pathways. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. Inhibition of HDACs leads to an increase in histone acetylation and altered gene expression. This altered gene expression is responsible for the various biological effects of this compound.
Biochemical and Physiological Effects:
3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. It also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, this compound has been shown to have neuroprotective effects by inhibiting oxidative stress and preventing the loss of neuronal cells. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide in lab experiments include its potent anticancer, neuroprotective, and anti-inflammatory properties. It is also relatively easy to synthesize and has a high yield. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Direcciones Futuras
There are various future directions for the study of 3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide. One direction is to study its potential as a therapeutic agent for various cancers. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to determine its efficacy in vivo and its potential toxicity.
Métodos De Síntesis
The synthesis of 3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide involves a multi-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl 4-chlorobenzoate in the presence of a base to form 3-chloro-N-(3,4-dimethoxyphenyl)benzamide. The second step involves the reaction of the product obtained from the first step with ethyl iodide in the presence of a base to form 3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide. This synthesis method has been optimized to obtain high yields of the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has various scientific research applications. It has been studied extensively for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases. It has been shown to have neuroprotective effects and can prevent the loss of neuronal cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Propiedades
IUPAC Name |
3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-4-23-14-7-5-11(9-13(14)18)17(20)19-12-6-8-15(21-2)16(10-12)22-3/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTAZFJFMGHBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)


![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)
![5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5721568.png)

![{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)
![4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)
![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721610.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B5721623.png)